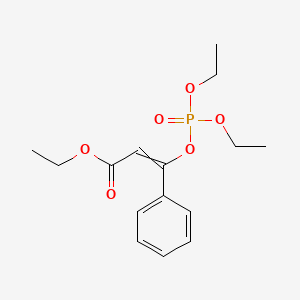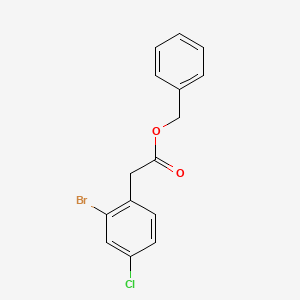
2-Tert-butyl-6-(5-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,4-dimethylbenzyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple tert-butyl and methyl groups attached to a phenolic core, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenolic compounds with tert-butyl groups under acidic conditions. This process often utilizes reagents such as tert-butyl chloride and a strong acid catalyst like hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Applications De Recherche Scientifique
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in plastics and rubber to enhance durability and stability.
Mécanisme D'action
The mechanism of action of 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This activity is facilitated by the phenolic hydroxyl groups, which play a crucial role in scavenging reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- 4,4’-Butylidenebis(6-tert-butyl-3-methylphenol)
- 6-tert-Butyl-m-cresol
- 4,4’-Methylenebis(2,5-dimethylphenol)
Uniqueness
Compared to similar compounds, 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol exhibits enhanced stability and reactivity due to its unique structural arrangement. The presence of multiple tert-butyl groups provides steric hindrance, which protects the phenolic core from degradation and enhances its antioxidant properties.
Propriétés
Numéro CAS |
6622-48-6 |
|---|---|
Formule moléculaire |
C32H42O2 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
2-tert-butyl-6-[[5-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,4-dimethylphenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C32H42O2/c1-19-11-25(29(33)27(13-19)31(5,6)7)17-23-16-24(22(4)15-21(23)3)18-26-12-20(2)14-28(30(26)34)32(8,9)10/h11-16,33-34H,17-18H2,1-10H3 |
Clé InChI |
KPIWBQQKOPSARL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC(=C(C=C2C)C)CC3=C(C(=CC(=C3)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)


![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)




![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)



